molecular formula C15H8Cl2FN3O B1680885 Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo- CAS No. 882290-02-0

Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-

Cat. No. B1680885
CAS RN: 882290-02-0
M. Wt: 336.1 g/mol
InChI Key: ZKULFSMYRSFHKE-KGENOOAVSA-N
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Description

“Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-” is a chemical compound with the molecular formula C15H8Cl2FN3O . It has several synonyms, including (1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide and N’-(3-Chloro-4-fluorophenyl)-2-(4-chlorophenyl)-2-oxoacetohydrazonoyl cyanide .


Molecular Structure Analysis

The molecular weight of this compound is 336.1 g/mol . The InChI string representation of its structure is InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9 (2-4-10)15 (22)14 (8-19)21-20-11-5-6-13 (18)12 (17)7-11/h1-7,20H/b21-14+ . Its canonical SMILES representation is C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl .


Physical And Chemical Properties Analysis

This compound has a XLogP3 value of 6.3, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 335.0028454 g/mol . The topological polar surface area is 65.2 Ų , and it has a heavy atom count of 22 . The formal charge of the compound is 0 , and its complexity, as computed by Cactvs, is 482 .

Scientific Research Applications

STAT3 Inhibition

SC99 has shown promise as a STAT3 inhibitor, impacting platelet function. Here’s what we know:

Other Potential Applications

While further research is needed, SC99 may have additional applications:

properties

IUPAC Name

(1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKULFSMYRSFHKE-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=C(C=C2)F)Cl)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-
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Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-
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Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-
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Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-
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Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-
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Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-

Q & A

Q1: What is the primary mechanism of action of SC99?

A1: SC99 functions as a JAK2/STAT3 signaling pathway inhibitor. [, , , ] It specifically targets the phosphorylation of STAT3, a key signaling molecule involved in cell growth, survival, and inflammation. []

Q2: What are the downstream effects of SC99 treatment in cellular models?

A2: SC99 has demonstrated the ability to:

  • Inhibit the expression of STAT3-regulated genes such as Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1. []
  • Induce apoptosis in multiple myeloma cells. []
  • Reduce inflammation by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. []
  • Decrease oxidative stress by lowering MDA and ROS levels while increasing SOD concentration. []

Q3: Has SC99 demonstrated efficacy in any preclinical models of disease?

A3: Yes, SC99 has shown promising results in preclinical studies:

  • Multiple Myeloma: Oral administration of SC99 significantly reduced tumor growth in two independent xenograft models of multiple myeloma in mice. []
  • Parkinson's Disease: In a cell model of Parkinson's disease, AS-IV, a compound that activates the JAK2/STAT3 pathway, protected against 6-hydroxydopamine-induced cell death, while SC99, the JAK2/STAT3 inhibitor, diminished this protective effect. []

Q4: Are there any known resistance mechanisms to SC99?

A4: Currently, there is limited information available regarding specific resistance mechanisms to SC99. This is an important area for future investigation to understand the potential limitations of SC99-based therapies and explore strategies to overcome resistance.

Q5: What are the future directions for SC99 research?

A5: Future research on SC99 should focus on:

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